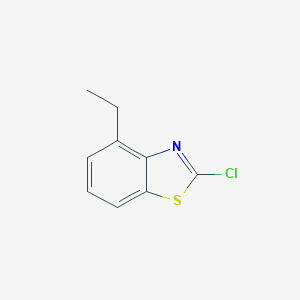

2-Chloro-4-ethyl-1,3-benzothiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-ethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOWVESUHAQWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365945 | |

| Record name | 2-chloro-4-ethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176976-44-6 | |

| Record name | 2-Chloro-4-ethylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176976-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-4-ethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-ethyl-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-4-ethyl-1,3-benzothiazole (CAS No. 176976-44-6), a heterocyclic compound of interest in synthetic and medicinal chemistry. Drawing from established principles of organic synthesis and the broader pharmacological importance of the benzothiazole scaffold, this document details the compound's structure, potential synthetic pathways, key chemical properties, and safety considerations. It is designed to equip researchers and drug development professionals with the foundational knowledge necessary for the effective handling, application, and derivatization of this molecule.

Core Compound Identification and Properties

This compound is a substituted aromatic heterocyclic compound. The benzothiazole core is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The presence of a reactive chlorine atom at the 2-position and an ethyl group at the 4-position makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 176976-44-6 | |

| Molecular Formula | C₉H₈ClNS | |

| Molecular Weight | 197.69 g/mol | |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| InChI Code | 1S/C9H8ClNS/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3 | |

| InChI Key | NQOWVESUHAQWMO-UHFFFAOYSA-N |

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus is a cornerstone in the development of therapeutic agents due to its wide range of pharmacological activities.[1] This structural motif is present in numerous compounds investigated for their antitumor, anti-inflammatory, analgesic, antimicrobial, and anti-HIV properties.[1] The versatility of the benzothiazole ring system allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. The 2-position, in particular, is a frequent site for derivatization to generate molecules with potent biological effects.[2]

Synthesis of 2-Substituted Benzothiazoles: Established Methodologies

General Synthetic Approach

A plausible synthetic route would start from 4-ethyl-2-aminothiophenol. The formation of the thiazole ring and the introduction of the chlorine atom at the 2-position can be achieved through various methods, including reactions with phosgene or its equivalents.

A general reaction scheme for the synthesis of 2-substituted benzothiazoles often involves the condensation of a 2-aminothiophenol with an aldehyde, followed by oxidation. For the synthesis of 2-chloro derivatives, a different approach is necessary. One potential pathway could involve the conversion of a 2-hydroxy or 2-mercaptobenzothiazole precursor to the 2-chloro derivative using a chlorinating agent.

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Illustrative Experimental Protocol for a Related Compound: Synthesis of Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate

This protocol, while not for the title compound, illustrates a common synthetic manipulation of the benzothiazole core and can serve as a foundational method for derivatization.

Objective: To synthesize ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate through the reaction of a substituted benzothiazole with chloroethylacetate.[3]

Materials:

-

2-aminobenzothiazole or 2-mercaptobenzothiazole (0.01 M)

-

Dry Acetone

-

Potassium Carbonate (K₂CO₃) (0.005 M)

-

Ethyl chloroacetate (0.01 M)

-

Diethyl ether

-

Ice-cold water

Procedure:

-

Dissolve 2-aminobenzothiazole or 2-mercaptobenzothiazole (0.01 M) in acetone and stir for 30 minutes.[3]

-

Add potassium carbonate (0.005 M) to the mixture and reflux.[3]

-

Add ethyl chloroacetate (0.01 M) dropwise over 15 minutes.[3]

-

Continue refluxing the reaction mixture until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).[3]

-

After completion, remove the acetone by distillation.[3]

-

Pour the remaining filtrate into well-stirred, ice-cold water.[3]

-

Extract the product from the aqueous layer using diethyl ether.[3]

-

The crude product can be purified by recrystallization from acetone.[3]

The Role of this compound in Drug Discovery and Development

As a functionalized building block, this compound holds potential as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The reactive 2-chloro group serves as a handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Caption: The strategic role of this compound in a drug discovery workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, hazard information can be inferred from related compounds such as 2-chlorobenzothiazole and other chlorinated thiazole derivatives.

General Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Potential Hazards (based on related compounds):

First Aid Measures (General Guidance):

-

In case of skin contact: Immediately wash with plenty of soap and water.[5]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

Conclusion and Future Perspectives

This compound represents a valuable, albeit not extensively characterized, building block for synthetic and medicinal chemistry. Its utility lies in the combination of the pharmacologically relevant benzothiazole core and the reactive 2-chloro substituent. Future research efforts could focus on the development of efficient and scalable synthetic protocols for this compound, as well as the exploration of its reactivity in the generation of novel derivatives. The screening of these new chemical entities for a range of biological activities will be crucial in unlocking the full therapeutic potential of this and related benzothiazole scaffolds.

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. PubChem. Retrieved January 24, 2026, from [Link]

-

Service Best. (2021, March 8). Safety Data Sheet. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorothiazole. PubChem. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.

-

ResearchGate. (n.d.). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorobenzothiazole. PubChem. Retrieved January 24, 2026, from [Link]

- Asrondkar, A. L., Patil, V. N., Bobade, A. S., & Chowdhary, A. S. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.

-

El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2022). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][8]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Molecules, 27(15), 4991.

- Google Patents. (n.d.). EP0446913A1 - Process for the preparation of chlorothiazole derivatives.

-

Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved January 24, 2026, from [Link]

- Hassan, A. Y. (2010). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Organic Chemistry Insights, 3, 9–18.

-

PubChem. (n.d.). 2-Chloro-4-ethylhexan-3-one. Retrieved January 24, 2026, from [Link]

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.

-

Beilstein Journal of Organic Chemistry. (2019). Supporting Information for: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). WO2021018387A9 - Different forms of 6-chloro-2-ethyl-n-(4-(4-(4-(trifluoromethoxy)phenyl)piperidine-1-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide.

Sources

- 1. jyoungpharm.org [jyoungpharm.org]

- 2. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 2-Chloro-1,3-benzothiazole(615-20-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

A Comprehensive Pharmacological and Developmental Profile of 2-Chloro-4-ethyl-1,3-benzothiazole: A Technical Guide

Abstract: The benzothiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a vast array of biological activities.[1][2] This technical guide provides a comprehensive, forward-looking pharmacological profile of a specific derivative, 2-Chloro-4-ethyl-1,3-benzothiazole. While direct pharmacological data for this exact molecule is limited, this document leverages extensive knowledge of the benzothiazole class to establish a robust, scientifically-grounded framework for its synthesis, characterization, and systematic evaluation. Presented from the perspective of a senior application scientist, this whitepaper is designed to guide researchers, scientists, and drug development professionals through a logical, multi-tiered strategy for unlocking the therapeutic potential of this promising compound. It details proposed experimental workflows, from initial broad-spectrum screening to in-depth mechanistic studies and essential ADME/Tox profiling, providing a complete roadmap for its preclinical development.

Introduction: The Scientific Imperative for Investigating this compound

The benzothiazole scaffold, a fusion of benzene and thiazole rings, is a "privileged structure" in drug discovery, renowned for its ability to interact with a wide range of biological targets.[2] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, and anticonvulsant properties.[1][3][4] The therapeutic success of approved drugs like Riluzole (for amyotrophic lateral sclerosis) and Pramipexole (for Parkinson's disease) underscores the clinical significance of this chemical class.[5]

The specific substitution pattern of this compound presents a unique opportunity for novel drug development. The 2-chloro substituent serves as a versatile chemical handle for further synthetic modifications and is a known feature in bioactive molecules. The 4-ethyl group can influence lipophilicity and steric interactions with target proteins, potentially enhancing potency and selectivity. This guide, therefore, outlines a comprehensive strategy to systematically investigate the pharmacological profile of this compound and determine its therapeutic potential.

Synthesis and Analytical Characterization: Establishing a Foundation of Purity and Identity

A robust and reproducible synthetic route is paramount for any drug discovery program. Based on established benzothiazole chemistry, a plausible and efficient synthesis of this compound can be proposed.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-chlorobenzothiazoles involves the treatment of the corresponding 2-mercaptobenzothiazole with an oxidizing and chlorinating agent like sulfuryl chloride.[4] The starting material, 4-ethyl-1,3-benzothiazole-2-thiol, can be synthesized from 3-ethylaniline.

Caption: Proposed two-step synthesis of this compound.

Detailed Synthetic Protocol

-

Synthesis of 4-Ethyl-1,3-benzothiazole-2-thiol (Intermediate C):

-

To a solution of 3-ethylaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add carbon disulfide (1.1 eq) and a base such as potassium hydroxide (1.1 eq).

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-Ethyl-1,3-benzothiazole-2-thiol.

-

-

Synthesis of this compound (Final Product E):

-

Dissolve the intermediate 4-Ethyl-1,3-benzothiazole-2-thiol (1.0 eq) in an inert solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and add sulfuryl chloride (1.1 eq) dropwise. The addition of a small amount of water can catalyze this reaction.[4]

-

Stir the reaction mixture at room temperature for a few hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

-

Analytical Characterization and Quality Control

To ensure the integrity of all subsequent pharmacological data, a rigorous analytical characterization of the synthesized compound is mandatory.

| Analytical Technique | Purpose | Expected Outcome/Specification |

| ¹H and ¹³C NMR | Structural Elucidation | Spectra consistent with the proposed structure of this compound. |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for the benzothiazole ring and C-Cl bond. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Purity ≥ 95% with a single major peak. |

| Elemental Analysis | Elemental Composition | The percentage of C, H, N, S, and Cl should be within ±0.4% of the theoretical values. |

A Tiered Strategy for Comprehensive Pharmacological Evaluation

A systematic, tiered approach is proposed to efficiently and comprehensively evaluate the pharmacological profile of this compound. This strategy prioritizes high-throughput screening in the initial phase to identify potential areas of biological activity, followed by more focused and resource-intensive mechanistic and safety studies.

Caption: A three-tiered workflow for the pharmacological evaluation of novel compounds.

Tier 1: Broad-Spectrum In Vitro Screening

The objective of Tier 1 is to cast a wide net and identify potential therapeutic areas where this compound exhibits biological activity. Based on the known pharmacology of the benzothiazole class, anticancer and antimicrobial screenings are high-priority starting points.[3][6]

Anticancer Activity Screening

Many benzothiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[1][3][7]

-

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: A diverse panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HeLa (cervical)[1][3], and a non-cancerous cell line like HEK293 for selectivity assessment) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a range of concentrations of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The concentration that inhibits 50% of cell growth (IC50) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

-

Antimicrobial Activity Screening

Benzothiazoles are also well-documented as effective antimicrobial agents.[6][8][9]

-

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)[6], and fungi (e.g., Candida albicans, Aspergillus niger)[8] are cultured to a standardized inoculum density.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using appropriate broth media.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

-

Tier 2: Elucidation of Mechanism of Action (MoA)

Should the Tier 1 screening yield a positive "hit" (e.g., a potent IC50 or MIC value), the next critical step is to understand how the compound exerts its effect.

Potential Anticancer Mechanisms

If the compound shows significant anticancer activity, several potential mechanisms, common to benzothiazole derivatives, should be investigated.[10][11]

-

Apoptosis Induction:

-

Assay: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Rationale: Many benzothiazole anticancer agents induce programmed cell death (apoptosis).[3]

-

-

Cell Cycle Arrest:

-

Assay: Propidium Iodide (PI) staining of DNA followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Rationale: Some compounds halt cell proliferation by arresting the cell cycle at specific checkpoints.[12]

-

-

Inhibition of Key Signaling Pathways:

-

Assay: Western Blot analysis to probe the phosphorylation status and expression levels of key proteins in pathways commonly dysregulated in cancer, such as AKT and ERK.[11]

-

Rationale: Recent studies have shown that some benzothiazole derivatives exert their anticancer effects by inhibiting these critical survival pathways.[11]

-

-

Inhibition of Carbonic Anhydrase:

Caption: Potential mechanisms of action for an anticancer benzothiazole derivative.

Tier 3: In Vitro ADME/Tox Profiling

A compound's efficacy is irrelevant if it cannot reach its target in the body or is overtly toxic. Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) is crucial to identify potential liabilities and guide further development.[13][14][15][16][17]

Key In Vitro ADME Assays

| Parameter | Assay | Rationale & Importance |

| Solubility | Kinetic or Thermodynamic Solubility Assay | Poor solubility can limit absorption and lead to formulation challenges. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell Assay | Predicts the potential for oral absorption by assessing passage across an artificial membrane or a model of the intestinal barrier.[15] |

| Metabolic Stability | Liver Microsomal Stability Assay | Measures how quickly the compound is metabolized by liver enzymes (cytochromes P450), providing an early indication of its half-life in the body.[14] |

| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | Determines the extent to which the compound binds to plasma proteins; only the unbound fraction is pharmacologically active.[15] |

| CYP450 Inhibition | Fluorometric or LC-MS/MS-based CYP Inhibition Assay | Assesses the potential for drug-drug interactions by determining if the compound inhibits major CYP enzymes (e.g., 3A4, 2D6, 2C9).[15] |

Essential In Vitro Toxicology Assays

| Parameter | Assay | Rationale & Importance |

| Hepatotoxicity | Primary Hepatocyte Toxicity Assay | Evaluates the potential for drug-induced liver injury, a major cause of drug attrition.[15] |

| Cardiotoxicity | hERG Channel Inhibition Assay | Assesses the risk of cardiac arrhythmias by measuring the compound's effect on the hERG potassium channel.[15] |

| Genotoxicity | Ames Test (Bacterial Reverse Mutation Assay) | Screens for the potential of the compound to cause DNA mutations, a key indicator of carcinogenicity. |

| General Cytotoxicity | Neutral Red Uptake or LDH Release Assay | Provides a broader measure of cytotoxicity in non-cancerous cell lines to assess the therapeutic window. |

Data Integration and Strategic Outlook

The successful completion of this three-tiered evaluation will yield a comprehensive pharmacological profile of this compound. The data from each tier must be integrated to form a holistic view of the compound's potential.

-

Hit-to-Lead Decision: A potent and selective "hit" from Tier 1 with a well-defined mechanism of action from Tier 2 and a favorable ADME/Tox profile from Tier 3 would be a strong candidate to advance to the "lead" stage.

-

Structure-Activity Relationship (SAR) Studies: If the initial compound shows promise but has liabilities (e.g., moderate potency, metabolic instability), the 2-chloro position provides a reactive site for the synthesis of a focused library of analogs. This will allow for the exploration of structure-activity relationships to optimize the desired properties.

-

Future Directions: A promising lead compound would warrant further investigation, including in vivo efficacy studies in relevant animal models of disease, more extensive pharmacokinetic profiling, and formulation development, paving the way for potential Investigational New Drug (IND)-enabling studies.

This technical guide provides a rigorous and scientifically sound roadmap for the systematic evaluation of this compound. By following this structured approach, researchers can efficiently unlock its pharmacological potential and make data-driven decisions on its journey through the drug discovery and development pipeline.

References

- Supuran, C. T. (2016). Benzothiazole-based carbonic anhydrase inhibitors. Future Medicinal Chemistry, 8(12), 1437-1452. [URL not available]

-

Kaur, R., & Kumar, R. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 295-323. [Link]

-

Yurttaş, L., & Kaplancıklı, Z. A. (2021). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Molecules, 26(15), 4642. [Link]

-

Kaur, R., & Kumar, R. (2019). Benzothiazole derivatives as anticancer agents. FLORE. [Link]

-

Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Pharmacology, 15, 1359874. [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

-

Singh, P., & Kumar, A. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1283, 135245. [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]

-

Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. [Link]

-

Patel, N. B., & Shaikh, F. M. (2011). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(5), 378-384. [Link]

-

Symeres. (n.d.). In vitro ADME-tox. Retrieved from [Link]

-

Kamal, A., et al. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Medicinal Chemistry, 4(8), 586-595. [Link]

-

El-Sayed, W. A., et al. (2015). Synthesis, reactions and antimicrobial activity of benzothiazoles. ResearchGate. [Link]

-

Sharma, A., et al. (2022). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 12(38), 24898-24911. [Link]

-

Naqvi, A., & Shahnawaz, M. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 34(3), 1547-1555. [Link]

-

Al-Juboori, A. M., & Al-Masoudi, N. A. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 8318. [Link]

-

Kumar, A., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

-

Kumar, A., et al. (2017). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(2), 248-256. [Link]

-

Farshbaf, M., et al. (2018). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Research in Pharmaceutical Sciences, 13(5), 456-465. [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

-

El-Faham, A., et al. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 26(16), 4948. [Link]

-

Pokhodylo, N. T., & Matiichuk, V. S. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6296. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 3. flore.unifi.it [flore.unifi.it]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. saspublishers.com [saspublishers.com]

- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 12. ijper.org [ijper.org]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. symeres.com [symeres.com]

- 15. cellgs.com [cellgs.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. vectorb2b.com [vectorb2b.com]

Unlocking the Therapeutic Potential of 2-Chloro-4-ethyl-1,3-benzothiazole: A Technical Guide to Target Identification and Validation

Foreword: The Benzothiazole Scaffold - A Privileged Structure in Drug Discovery

The 1,3-benzothiazole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective effects.[1][2][3] Their significance is underscored by their presence in FDA-approved drugs and numerous investigational agents.[4] This guide will provide an in-depth exploration of the potential therapeutic targets of a specific, yet under-investigated derivative, 2-Chloro-4-ethyl-1,3-benzothiazole, by leveraging the extensive knowledge base of the broader benzothiazole class. We will delve into hypothesized target families, the rationale behind these hypotheses, and the rigorous experimental workflows required for their validation.

Structural Dissection and Mechanistic Postulates of this compound

The therapeutic potential of any small molecule is intrinsically linked to its chemical architecture. The structure of this compound presents several key features that likely govern its bioactivity:

-

The Benzothiazole Core: This bicyclic system is known to mimic the purine base adenine, a component of ATP. This structural similarity is the foundation for the hypothesis that many benzothiazole derivatives function as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[5]

-

The 2-Chloro Substituent: The presence of a halogen at the C2 position is a common feature in potent enzyme inhibitors. The chlorine atom is an electron-withdrawing group that can modulate the electronic properties of the entire ring system, potentially enhancing binding affinity to target proteins through various non-covalent interactions. Dichlorophenyl-containing chlorobenzothiazoles have shown potent anticancer activity, highlighting the importance of halogenation.[3]

-

The 4-Ethyl Group: Alkyl groups on the benzene ring portion of the scaffold can influence physicochemical properties such as lipophilicity, which in turn affects membrane permeability and oral bioavailability. Furthermore, this group can make specific hydrophobic interactions within the binding pocket of a target protein, contributing to both potency and selectivity.

Based on these structural features and the wealth of literature on analogous compounds, we can postulate several high-probability target classes for this compound.

Hypothesized Therapeutic Target Classes

The following sections outline the most probable protein families and cellular pathways that may be modulated by this compound, primarily focusing on oncology due to the prevalence of anticancer activity within this compound class.[2][6]

Protein Kinases: The Predominant Target Family

The human kinome represents one of the most important target families for cancer therapy. Benzothiazole derivatives have been repeatedly identified as potent kinase inhibitors.[4][5][7] The mechanism often involves competition with ATP for the binding site in the catalytic domain of the kinase, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[5]

Potential Kinase Targets:

-

Tyrosine Kinases:

-

EGFR (Epidermal Growth Factor Receptor): Benzothiazole-triazole hybrids have demonstrated significant EGFR kinase inhibition.[7]

-

Abl Kinase: 2-substituted benzothiazoles have shown exceptional inhibitory potency against both wild-type and mutant Abl kinases, which are implicated in chronic myeloid leukemia.[7] In silico studies have also pointed to ABL1 and ABL2 as likely targets for benzothiazole derivatives.[5]

-

-

Cyclin-Dependent Kinases (CDKs):

-

CDK4/CDK6: These kinases are key regulators of the cell cycle. Inverse-docking analyses of potent anticancer benzothiazoles have revealed potential inhibitory effects against CDK4 and CDK6.[5]

-

-

PI3K/AKT/mTOR Pathway:

-

This pathway is a central regulator of cell growth, proliferation, and survival. Benzothiazole derivatives have been developed as potent inhibitors of PI3K and mTOR, with some compounds showing activity in the nanomolar range.[8]

-

The following diagram illustrates the hypothesized mechanism of action of this compound as a kinase inhibitor.

Caption: Hypothesized inhibition of key oncogenic signaling pathways by this compound.

Other Potential Anticancer Targets

While kinase inhibition is a dominant theme, the benzothiazole scaffold is versatile and may interact with other critical cellular components.

-

Topoisomerases: These enzymes are essential for managing DNA topology during replication. Some benzothiazole derivatives have been identified as topoisomerase inhibitors, representing another avenue for anticancer activity.[6]

-

Microtubule Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain benzothiazoles can inhibit microtubule polymerization, leading to mitotic arrest and apoptosis.[6]

-

Carbonic Anhydrases (CAs): CAs are metalloenzymes that are often overexpressed in hypoxic tumors. Inhibition of these enzymes can disrupt the tumor microenvironment. The benzothiazole scaffold has been shown to be effective in inhibiting CAs.[2][3]

Experimental Workflows for Target Deconvolution

Identifying the specific molecular target(s) of a novel compound is a critical step in drug development. The following section details robust, self-validating experimental protocols to deconvolve the mechanism of action of this compound.

Unbiased Target Identification: Chemical Proteomics

To identify direct binding partners of the compound without prior bias, an affinity-based chemical proteomics approach is the gold standard.

Protocol: Affinity Chromatography followed by Mass Spectrometry

-

Synthesis of an Affinity Probe:

-

Synthesize an analog of this compound that incorporates a linker arm with a reactive group (e.g., an alkyne or azide for click chemistry) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.

-

-

Immobilization:

-

Covalently attach the affinity probe to a solid support (e.g., sepharose beads) via the reactive linker.

-

-

Protein Capture:

-

Prepare cell lysates from a relevant cancer cell line (e.g., a line known to be sensitive to benzothiazole derivatives).

-

Incubate the cell lysate with the immobilized probe. As a control, incubate a separate aliquot of lysate with beads that have not been functionalized or with beads where binding is competed by an excess of the free, unmodified this compound.

-

-

Washing and Elution:

-

Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform in-gel tryptic digestion of the protein bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins that are specifically enriched in the experimental sample compared to the controls using a protein database search algorithm.

-

Caption: Workflow for affinity-based target identification.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound directly binds to its putative target within the complex environment of a live cell. The principle is that a protein's thermal stability increases upon ligand binding.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Treat intact cancer cells with either this compound or a vehicle control (e.g., DMSO).

-

-

Heating:

-

Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments).

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

-

-

Analysis:

-

Collect the supernatant containing the soluble, non-denatured proteins.

-

Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.

-

-

Data Interpretation:

-

Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control confirms target engagement.

-

In Vitro Validation: Biochemical and Cellular Assays

Once a target is identified and engagement is confirmed, its functional modulation must be validated.

-

Biochemical Assays:

-

Kinase Inhibition Assay: If the identified target is a kinase, perform an in vitro kinase assay using the purified recombinant enzyme, ATP, and a specific substrate. Measure the IC50 value of this compound, which is the concentration required to inhibit 50% of the enzyme's activity.

-

-

Cell-Based Assays:

-

Phosphorylation Status: For a kinase target, treat cells with the compound and measure the phosphorylation level of a known downstream substrate of that kinase via Western blotting. A reduction in phosphorylation confirms target inhibition in a cellular context.

-

Phenotypic Assays: Correlate target inhibition with a cellular phenotype. For example, demonstrate that treatment with the compound leads to cell cycle arrest (via flow cytometry) or apoptosis (via Annexin V staining), consistent with the known function of the target.[9]

-

Quantitative Data Summary

While specific data for this compound is not yet available, the following table summarizes the reported activities of various benzothiazole derivatives against potential target classes, providing a benchmark for future studies.

| Benzothiazole Derivative Type | Target Class/Specific Target | Reported Activity (IC50/GI50) | Reference(s) |

| Benzothiazole-1,2,3-triazole hybrids | EGFR Kinase | 0.69 - 4.82 µM | [7] |

| 2-Substituted C-6 methoxyphenyl | Abl Kinase (wild-type & T315I) | 0.03 - 0.06 nM | [7] |

| Dichlorophenyl containing chlorobenzothiazole | Non-small cell lung cancer | 71.8 nM | [3] |

| Pyrazole-benzothiazole hybrid | 60 tumor cell lines | Micromolar to sub-micromolar | [3] |

| Benzothiazole with pyridine moiety | PI3K/mTOR | 0.30 - 0.45 µM | [8] |

| Benzothiazole scaffold inhibitor | PI3Kβ | 0.02 µM | [8] |

Conclusion and Future Directions

This compound is a promising, yet uncharacterized, member of a pharmacologically powerful class of compounds. Based on extensive structure-activity relationship data from the broader benzothiazole family, its primary therapeutic potential likely lies in the inhibition of key proteins involved in oncogenesis, particularly protein kinases. The logical progression for advancing this compound involves a systematic and rigorous application of the target identification and validation workflows outlined in this guide. Unbiased chemical proteomics, coupled with biophysical confirmation of target engagement via CETSA and subsequent biochemical and cellular validation, will provide the necessary evidence to confidently identify its mechanism of action. These studies will pave the way for its rational development as a potential therapeutic agent.

References

A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.

Sources

- 1. 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 9. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

A Strategic Guide to Elucidating the Mechanism of Action of 2-Chloro-4-ethyl-1,3-benzothiazole

Executive Summary

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This diverse family of molecules exhibits a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The subject of this guide, 2-Chloro-4-ethyl-1,3-benzothiazole, represents a novel chemical entity with an uncharacterized biological profile. Given the rich therapeutic history of its structural class, a systematic investigation into its mechanism of action is a scientifically compelling endeavor.

This document outlines a comprehensive, multi-phase strategic workflow designed for researchers, scientists, and drug development professionals. It provides a logical, field-proven framework for the systematic elucidation of the compound's mechanism of action, from initial phenotypic screening and target identification to in-depth validation of cellular signaling pathways. This guide is built on a foundation of scientific integrity, providing not just procedural steps but the causal logic behind experimental choices, ensuring that each phase generates robust, verifiable data. By leveraging established and cutting-edge methodologies, this framework will efficiently navigate the complexities of mechanism-of-action studies and unlock the therapeutic potential of this novel benzothiazole derivative.

Section 1: The Benzothiazole Scaffold: A Foundation for Therapeutic Innovation

The benzothiazole core, a fusion of benzene and thiazole rings, is a versatile heterocyclic system that has captured the attention of medicinal chemists for decades.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets with high affinity.[5] This has led to the development of numerous FDA-approved drugs and investigational agents. For instance, Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS), where it modulates glutamate release and blocks sodium channels.[4] Furthermore, derivatives of this scaffold have been patented for a broad spectrum of diseases, with a significant focus on cancer research.[6]

The broad bioactivity of benzothiazoles stems from their ability to target key enzymes and receptors involved in disease pathology. Many benzothiazole analogs have demonstrated potent inhibitory effects on protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[7][8] Others function as antimicrobial agents by disrupting essential bacterial processes like cell wall synthesis or DNA replication.[9] Given this precedent, this compound is a promising candidate for discovery efforts, and a systematic approach is warranted to uncover its specific biological function.

Section 2: Phase 1 - Unbiased Target Deconvolution & Phenotypic Screening

The initial phase of a mechanism-of-action study for a novel compound is designed to cast a wide net, identifying a general biological effect without preconceived bias. This is achieved through a combination of phenotypic screening and initial target identification methods.

Rationale for Approach

Before hypothesizing a specific target, it is crucial to first observe the compound's effect on whole-cell systems. This "phenotype-first" approach can reveal unexpected activities and guide more focused downstream experiments. We will simultaneously employ affinity-based chemical proteomics to directly identify protein binding partners. This dual strategy provides both a functional readout (phenotypic effect) and a molecular interaction map (binding partners), creating a powerful, self-validating loop of inquiry.

Experimental Workflow: Phase 1

The workflow for this initial phase is designed to efficiently narrow the field of potential mechanisms.

Caption: Phase 1 Workflow for Target Hypothesis Generation.

Protocol 1: Broad-Spectrum Phenotypic Screening

Objective: To determine the cytotoxic or anti-proliferative effects of this compound across a diverse panel of human cancer cell lines.

Methodology:

-

Cell Line Selection: Utilize a panel of at least 20-30 cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia).

-

Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2-fold dilutions for a 10-point dose-response curve (e.g., 100 µM to 0.2 µM).

-

Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat cells with the compound dilutions for 72 hours. Include a vehicle-only control (DMSO) and a positive control (e.g., Staurosporine).

-

Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue). Measure fluorescence on a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Affinity-Based Target Identification

Objective: To identify the direct protein binding partners of the compound from a complex cellular lysate.[10]

Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a biotin tag, ensuring the modification does not disrupt the core pharmacophore.[11]

-

Lysate Preparation: Culture a responsive cell line (identified in Protocol 1) in large quantities. Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Affinity Pulldown: Immobilize the biotinylated probe on streptavidin-coated magnetic beads.[12] Incubate the beads with the cell lysate to allow the probe to capture its binding partners. As a control, use beads with an unconjugated biotin tag.

-

Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute the captured proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

-

Data Analysis: Compare the proteins identified from the probe pulldown with the control pulldown. Proteins significantly enriched in the probe sample are considered high-confidence binding candidates.[12][13]

Section 3: Phase 2 - Target Validation and Biophysical Characterization

Based on the precedent of the benzothiazole scaffold and the potential results from Phase 1, we will proceed with the hypothesis that this compound is a protein kinase inhibitor . Phase 2 is designed to rigorously validate this hypothesis by confirming direct target engagement in a cellular context and precisely measuring the binding thermodynamics.

Rationale for Approach

Identifying a protein in a pulldown experiment is not sufficient to claim it as the functional target. It is essential to demonstrate that the compound engages this target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[14] Following confirmation of cellular engagement, Isothermal Titration Calorimetry (ITC) will be employed to provide a complete thermodynamic profile of the binding interaction, which is invaluable for any future lead optimization efforts.[15]

Experimental Workflow: Phase 2

Caption: Phase 2 Workflow for Target Validation.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the compound binds to and stabilizes its putative kinase target inside intact cells.[16]

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line and treat with either the compound (e.g., at 10x IC50) or vehicle (DMSO) for 1-2 hours.[17]

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by rapid cooling.[18]

-

Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

-

Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).[18]

-

Quantification: Analyze the amount of the specific target kinase remaining in the soluble fraction at each temperature using Western Blotting (see Protocol 5 for general steps).

-

Data Analysis: Plot the percentage of soluble protein against temperature for both treated and untreated samples. A shift of the melting curve to a higher temperature in the presence of the compound confirms target engagement.[19]

Protocol 4: Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound-kinase interaction.[20]

Methodology:

-

Protein Preparation: Express and purify the recombinant target kinase to >95% purity. Dialyze the protein extensively against the ITC buffer.

-

Compound Preparation: Dissolve the compound in the final dialysis buffer. The concentration should be approximately 10-20 times the expected Kd.

-

ITC Experiment: Load the protein into the ITC sample cell and the compound into the titration syringe.[21] Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution while measuring the heat released or absorbed.

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of compound to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.[15]

Data Presentation: Hypothetical ITC Results

The quantitative data derived from ITC experiments are best summarized in a table for clear comparison.

| Parameter | Value | Interpretation |

| Binding Affinity (Kd) | 50 nM | High-affinity interaction, potent binding. |

| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio of compound to kinase. |

| Enthalpy (ΔH) | -8.5 kcal/mol | The binding is enthalpically driven, suggesting strong hydrogen bonding and van der Waals interactions.[22] |

| Entropy (TΔS) | 2.5 kcal/mol | The binding has a slight entropic penalty, possibly due to conformational rigidity upon binding. |

Section 4: Phase 3 - Elucidation of Downstream Cellular Effects

Confirming that a compound binds a target is a critical step, but understanding the functional consequences of that binding event is the ultimate goal. For a kinase inhibitor, this means demonstrating that the compound blocks the kinase's enzymatic activity and subsequently modulates its downstream signaling pathway.

Rationale for Approach

Western blotting is a robust and widely used technique to measure changes in protein expression and post-translational modifications, such as phosphorylation.[23] By using phospho-specific antibodies, we can directly assess the activity of a kinase pathway.[24] Observing a dose-dependent decrease in the phosphorylation of a known kinase substrate following compound treatment provides powerful evidence that the compound is not just binding to the target, but functionally inhibiting it.

Protocol 5: Western Blotting for Downstream Pathway Modulation

Objective: To determine if the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in a dose-dependent manner.

Methodology:

-

Cell Treatment and Lysis: Treat cells with increasing concentrations of the compound (e.g., from 0.1x to 10x IC50) for a short duration (e.g., 1-2 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[25]

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk) and then incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT).[23][26]

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[23] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Reprobing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate and a loading control protein (e.g., GAPDH or β-actin).[25]

Visualization: Hypothetical Signaling Pathway

A diagram is essential for visualizing the proposed mechanism of action.

Caption: Proposed Inhibition of Kinase X Signaling Pathway.

References

- Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

- National Institutes of Health (NIH). (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PubMed Central.

- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.

- National Institutes of Health (NIH). (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.

- National Institutes of Health (NIH). Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. PubMed.

- National Institutes of Health (NIH). (2025).

- National Institutes of Health (NIH). (2024).

- National Institutes of Health (NIH). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central.

- National Institutes of Health (NIH). (2025).

- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

- American Chemical Society. Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- Cell Signaling Technology. Western Blotting Protocol. Cell Signaling Technology.

- ResearchGate. (2007). Benzothiazoles: A new profile of biological activities.

- National Institutes of Health (NIH). Isothermal titration calorimetry in drug discovery. PubMed.

- MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

- Taylor & Francis Online. Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online.

- The Pharma Innovation. (2023). Synthesis and various biological activities of benzothiazole derivative: A review.

- Abcam. Western blot protocol. Abcam.

- American Chemical Society. Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms.

- Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.

- Chemspace. (2025).

- Wikipedia. Benzothiazole. Wikipedia.

- MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI.

- Wikipedia.

- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

- Thermo Fisher Scientific. Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.

- National Institutes of Health (NIH). Benzothiazole-based Compounds in Antibacterial Drug Discovery. PubMed.

- Bio-Rad. General Protocol for Western Blotting. Bio-Rad.

- White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.

- American Chemical Society.

- Semantic Scholar. (2023). Design, Synthesis and Biological Activities of (Thio)

- Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.

- National Institutes of Health (NIH).

- Royal Society of Chemistry. Affinity-based target identification for bioactive small molecules. RSC Publishing.

- Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.

- National Institutes of Health (NIH).

- Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA)

- MDPI. (2026).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 8. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. annualreviews.org [annualreviews.org]

- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 21. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]

- 22. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 23. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. bio-rad.com [bio-rad.com]

- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-4-ethyl-1,3-benzothiazole Analogs

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and rationale behind the single-crystal X-ray diffraction analysis of 2-Chloro-4-ethyl-1,3-benzothiazole and its analogs. By elucidating the three-dimensional atomic arrangement, we unlock critical insights into structure-activity relationships (SAR), guiding the rational design of novel therapeutic agents.

The Benzothiazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzothiazole motif, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[1][2][3] Its structural rigidity and ability to engage in diverse non-covalent interactions allow it to bind to a wide array of biological targets.[1] Consequently, benzothiazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4][5]

The this compound core represents a key pharmacophore for further functionalization. The chlorine atom at the 2-position serves as a versatile synthetic handle, while the ethyl group at the 4-position can influence solubility and steric interactions with target proteins. Understanding the precise three-dimensional structure of analogs derived from this core is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for this purpose, providing unambiguous determination of molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing.[6][7]

From Synthesis to Single Crystal: The Foundational Experimental Phase

The journey to a crystal structure begins long before the diffraction experiment. It commences with the chemical synthesis of the target analog and culminates in the growth of high-quality single crystals, a process that is often as much an art as it is a science.

Synthesis of this compound Analogs

The synthesis of 2-substituted benzothiazoles is well-established, with the most common route involving the condensation of a 2-aminothiophenol derivative with various electrophiles.[8][9] For the target scaffold, a typical approach would involve the reaction of 2-amino-3-ethylthiophenol with a suitable reagent to install the 2-chloro substituent. Subsequent modifications at other positions can be achieved through various organic transformations.

Exemplary Protocol: Synthesis of a Hypothetical Analog

A general synthetic approach might involve the reaction of 2-amino-3-ethylthiophenol with phosgene or a phosgene equivalent to form the 2-hydroxybenzothiazole, which can then be chlorinated.[10] Alternatively, direct cyclization reactions are often employed.[8][11][12]

-

Step 1: Cyclization. A mixture of 2-amino-3-ethylthiophenol and an appropriate carbonyl-containing compound or aldehyde is refluxed in a suitable solvent (e.g., ethanol, toluene) often in the presence of an oxidizing agent or catalyst.[9]

-

Step 2: Chlorination. The resulting benzothiazole intermediate is then treated with a chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) to yield the 2-chloro derivative.

-

Step 3: Purification. The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity (>98%), which is essential for successful crystallization.

The choice of synthetic route is critical; it must not only be efficient but also yield a product that is amenable to crystallization. Impurities can significantly inhibit or disrupt the ordered molecular packing required for single-crystal growth.

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to slowly bring a supersaturated solution of the purified compound to a state of lower solubility, encouraging the molecules to self-assemble into a highly ordered, three-dimensional lattice.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a partially covered vial, allowing the solvent to evaporate slowly over days or weeks. This is often the first method attempted due to its simplicity.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the drop gradually reduces the compound's solubility, inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

The selection of solvents is paramount. A good solvent system typically involves a solvent in which the compound is moderately soluble, allowing for the creation of a supersaturated solution. Screening various solvents and solvent mixtures is a routine part of the process.

The Core of the Analysis: Single-Crystal X-ray Diffraction

SC-XRD is a powerful analytical technique that utilizes the diffraction of X-rays by the ordered array of atoms within a crystal to determine its atomic structure.[13][14]

The Experimental Workflow

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.[7][15]

Caption: Experimental workflow for single-crystal X-ray diffraction data collection.

From Diffraction Pattern to Electron Density Map

The collected diffraction data (a set of reflection intensities) contains the information needed to solve the crystal structure. The key challenge is the "phase problem": the detectors measure the intensity (amplitude squared) of the diffracted waves but not their phase.

Structure Solution Methods:

-

Direct Methods: These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates. They are highly effective for small molecules.

-

Patterson Methods: This approach is used when a heavy atom (an atom with many electrons, like sulfur or a halogen) is present in the structure. The positions of the heavy atoms can be determined first, and this information is then used to phase the remaining reflections.

Once initial phases are obtained, they are combined with the measured structure factor amplitudes to calculate an electron density map. This map is essentially a 3D image of the electron distribution in the unit cell, where peaks correspond to atomic positions.

Refining the Model: Achieving Chemical Accuracy

The initial atomic model derived from the electron density map is a good approximation but requires refinement to improve its accuracy and make it chemically sensible.

The Refinement Process

Refinement is an iterative, least-squares process that adjusts the atomic parameters (positional coordinates and thermal displacement parameters) to minimize the difference between the experimentally observed reflection intensities and those calculated from the model.

Caption: Workflow for crystallographic structure solution and refinement.

Key Software and Validation

A suite of specialized software is used for this entire process. Programs like SHELXS or SIR are used for structure solution, while SHELXL is the standard for refinement.[16] Graphical interfaces such as Olex2 or WinGX provide a user-friendly platform to manage the workflow.[16]

Validation is a critical final step. The refined structure is checked for geometric consistency and agreement with the experimental data. Tools like PLATON are used to analyze the geometry and identify potential issues.[17] The final model is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), making the data accessible to the scientific community.[18]

Interpreting the Structure: From Data to Drug Design Insights

The final refined model provides a wealth of information. The analysis focuses on both intramolecular features (the geometry of a single molecule) and intermolecular interactions (how molecules pack together in the crystal).

Intramolecular Analysis: Bond Lengths, Angles, and Conformation

The analysis confirms the molecular connectivity and provides precise measurements of bond lengths and angles. For the this compound scaffold, key points of interest include:

-

The planarity of the benzothiazole ring system.

-

The orientation (torsion angles) of the ethyl group relative to the bicyclic core.

-

Any conformational flexibility in other substituents on the ring.

These features are crucial as they define the shape of the molecule, which directly impacts its ability to fit into the binding site of a biological target.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal is dictated by a delicate balance of non-covalent interactions.[19][20][21] Identifying these interactions is key to understanding the solid-state properties of the compound and can provide clues about its interactions with biological macromolecules.[22][23]

-

Hydrogen Bonds: While the core scaffold lacks strong hydrogen bond donors, substituents can be added to introduce this capability.

-

π-π Stacking: The aromatic benzothiazole rings can stack on top of each other, contributing significantly to crystal stability.[24]

-

Halogen Bonding: The chlorine atom at the 2-position can act as a halogen bond donor, interacting with Lewis basic atoms (e.g., oxygen, nitrogen) on neighboring molecules.

-

van der Waals Forces: These ubiquitous, weaker interactions play a collective role in the overall packing efficiency.

Data Presentation: A Hypothetical Case Study

To illustrate the output of a crystal structure analysis, the following table summarizes hypothetical crystallographic data for an analog, 2-Chloro-4-ethyl-6-nitro-1,3-benzothiazole .

| Parameter | Value |

| Chemical Formula | C₉H₇ClN₂O₂S |

| Formula Weight | 242.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 15.234(5) |

| c (Å) | 7.987(2) |

| β (°) | 98.75(1) |

| Volume (ų) | 1023.8(6) |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.575 |

| Final R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.118 |

| Goodness-of-fit (S) | 1.05 |

Data is illustrative and not from a specific published structure.

In this hypothetical structure, analysis of the packing might reveal that the nitro group on one molecule forms a close contact with the sulfur atom of a neighboring molecule, while the chloro substituent engages in halogen bonding. The planar benzothiazole rings could be observed to form offset π-π stacking interactions, creating a layered supramolecular architecture.

Conclusion: The Structural Blueprint for Innovation

Crystal structure analysis of this compound analogs is an indispensable tool in modern drug discovery. It provides a definitive, high-resolution picture of the molecule's three-dimensional architecture and its interactions in the solid state. This structural blueprint allows medicinal chemists to understand the consequences of chemical modifications on molecular shape and intermolecular recognition. By correlating these precise structural features with biological activity data, researchers can build robust structure-activity relationships, accelerating the design and development of new, more effective, and selective therapeutic agents.

References

-

Kumar, B., Kour, M., Paul, S., Kant, R., & Gupta, V. K. (2015). Crystal structure of ethyl 4-(2-chlorophenyl)-2-methyl-4H-pyrimido[2,1-b][1][24]benzothiazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o698–o699. [Link]

-

Hu, J.-Q., Cui, P.-Y., Ban, Y., Ding, Y., Chen, X., Luo, J., & Wu, F.-M. (2025). Crystal structure of 2-(4-chlorophenyl)benzothiazole, C13H8ClNS. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-